



Application Notes & Protocols: Fenbutrazate as a Reference Standard in Forensic Analysis

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Compound of Interest		
Compound Name:	Fenbutrazate	
Cat. No.:	B130803	Get Quote

Introduction

Fenbutrazate is a designer drug and a structural analog of phenmetrazine, a stimulant that was previously used as an anorectic. Due to its potential for abuse and limited pharmacological and toxicological data, the development of robust analytical methods for its detection in forensic samples is crucial. These application notes provide detailed protocols for the identification and quantification of **fenbutrazate** in forensic casework using a certified reference standard. The methodologies outlined are intended for use by researchers, scientists, and professionals in drug development and forensic analysis. While specific data on **fenbutrazate** is limited, the following protocols are based on established analytical techniques for novel psychoactive substances (NPS).[1][2][3][4][5]

Chemical and Physical Properties of Fenbutrazate

A comprehensive understanding of the physicochemical properties of **fenbutrazate** is essential for method development.



Property	Value	Source
Chemical Name	2-(3-methyl-2- phenylmorpholin-4-yl)ethyl 2- phenylbutanoate	[6]
Synonyms	Phenbutrazate	[6]
CAS Number	4378-36-3	[6][7]
Molecular Formula	C23H29NO3	[7][8]
Molecular Weight	367.48 g/mol	[6][7][8]
Appearance	(Assumed) White to off-white crystalline solid	
Solubility	(Assumed) Soluble in organic solvents such as methanol, acetonitrile, and ethyl acetate.	

Experimental Protocols

The following protocols describe the analysis of **fenbutrazate** in seized materials and biological matrices. These methods are designed to be validated in-house to establish performance characteristics such as limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Seized Materials

GC-MS is a widely used and reliable technique for the identification of volatile and semi-volatile compounds in seized drug samples.[9][10]

2.1.1. Instrumentation

- Gas Chromatograph: Agilent 8890 GC System (or equivalent)
- Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)



- GC Column: HP-5MS (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent
- Injector: Split/splitless injector

2.1.2. Reagents and Standards

- Fenbutrazate certified reference standard (1 mg/mL in methanol)
- Methanol (HPLC grade)
- Ethyl acetate (GC grade)
- Internal Standard (IS): Deuterated analog of a similar compound (e.g., d5-phenmetrazine) at 10 μ g/mL in methanol.

2.1.3. Sample Preparation

- Accurately weigh approximately 10 mg of the homogenized seized material.
- Dissolve the sample in 10 mL of methanol.
- Vortex for 1 minute and sonicate for 10 minutes.
- Centrifuge at 3000 rpm for 5 minutes.
- Dilute the supernatant 1:100 in ethyl acetate.
- Add the internal standard to a final concentration of 1 μg/mL.
- Transfer to a GC vial for analysis.

2.1.4. GC-MS Parameters



Parameter	Setting
Injector Temperature	280 °C
Injection Mode	Splitless
Injection Volume	1 μL
Carrier Gas	Helium
Flow Rate	1.0 mL/min
Oven Program	Initial temperature 80 °C, hold for 1 min. Ramp to 300 °C at 20 °C/min. Hold for 5 min.
Transfer Line Temp.	280 °C
Ion Source Temp.	230 °C
Quadrupole Temp.	150 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Scan Range	40-550 m/z

2.1.5. Expected Results

The retention time and mass spectrum of the analyte in the sample should be compared to that of the **fenbutrazate** reference standard. The mass spectrum is expected to show characteristic fragment ions. While a definitive fragmentation pattern is not available in the literature, hypothetical fragmentation would likely involve cleavage of the ester bond and fragmentation of the morpholine ring.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Biological Matrices (Urine)

LC-MS/MS provides high sensitivity and specificity for the detection of drugs and their metabolites in complex biological matrices like urine.[11][12][13] This is crucial for forensic toxicology investigations where low concentrations are often encountered.[2][4][14]

2.2.1. Instrumentation



- Liquid Chromatograph: Agilent 1290 Infinity II UHPLC (or equivalent)
- Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)
- LC Column: ZORBAX Extend-C18, RRHT, 2.1 mm × 100 mm, 1.8 μm (or equivalent)
- Ion Source: Electrospray Ionization (ESI)

2.2.2. Reagents and Standards

- Fenbutrazate certified reference standard (1 mg/mL in methanol)
- Hypothetical Metabolite Standards (if available)
- Methanol, Acetonitrile (LC-MS grade)
- Formic acid (0.1%)
- Ammonium formate (10 mM)
- Internal Standard (IS): Deuterated fenbutrazate (if available) or a structurally similar deuterated compound at 100 ng/mL.

2.2.3. Sample Preparation (Solid-Phase Extraction - SPE)

- To 1 mL of urine, add 10 μL of the internal standard solution.
- Add 1 mL of 100 mM ammonium formate buffer (pH 6.0).
- Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
- Load the sample onto the SPE cartridge.
- Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 5% methanol in water.
- Dry the cartridge under vacuum for 5 minutes.
- Elute the analytes with 2 mL of 2% formic acid in methanol.



- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the residue in 100 μL of the initial mobile phase.
- Transfer to an LC vial for analysis.

2.2.4. LC-MS/MS Parameters

Parameter	Setting
Column Temperature	40 °C
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Flow Rate	0.4 mL/min
Gradient	5% B to 95% B over 8 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min.
Injection Volume	5 μL
Ionization Mode	ESI Positive
Capillary Voltage	3500 V
Gas Temperature	325 °C
Gas Flow	10 L/min
Nebulizer Pressure	45 psi

2.2.5. Multiple Reaction Monitoring (MRM) Transitions

MRM is used for quantification and confirmation of the target analytes. The precursor ion is the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID).



Analyte	Precursor lon (m/z)	Product Ion 1 (m/z) (Quantifier)	Product Ion 2 (m/z) (Qualifier)	Collision Energy (eV)
Fenbutrazate	368.2	(Hypothetical) 176.1	(Hypothetical) 105.1	20
Hypothetical Metabolite 1 (Hydroxylated)	384.2	(Hypothetical) 176.1	(Hypothetical) 121.1	25
Hypothetical Metabolite 2 (N- dealkylated)	(Hypothetical) 208.1	(Hypothetical) 105.1	(Hypothetical) 91.1	15
Internal Standard	(To be determined)	(To be determined)	(To be determined)	(To be determined)

Note: The m/z values and collision energies for **fenbutrazate** and its metabolites are hypothetical and must be determined experimentally using the reference standard.

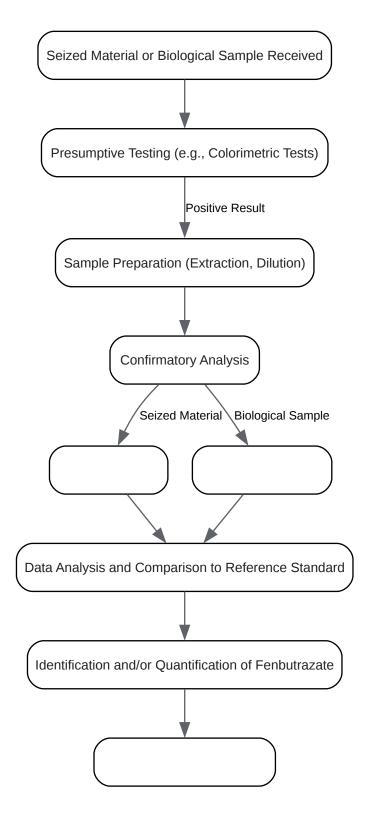
Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison. The presence of **fenbutrazate** is confirmed if the retention time and the ratio of the quantifier to qualifier ions in the sample are within a specified tolerance (e.g., ±2% and ±20%, respectively) of the certified reference standard.

Visualizations

Logical Workflow for Forensic Analysis of Suspected Fenbutrazate Sample





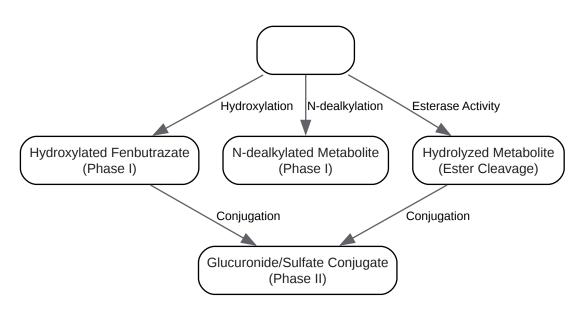
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Caption: General workflow for the forensic analysis of **fenbutrazate**.



Hypothetical Metabolic Pathway of Fenbutrazate

Due to the lack of specific metabolic studies on **fenbutrazate**, a hypothetical pathway is proposed based on its structure and common metabolic transformations of similar compounds. [15][16]



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Caption: A proposed metabolic pathway for **fenbutrazate**.

Conclusion

The protocols detailed in these application notes provide a robust framework for the forensic analysis of **fenbutrazate** using a certified reference standard. The use of both GC-MS for seized materials and LC-MS/MS for biological samples ensures comprehensive and reliable detection. It is imperative that forensic laboratories validate these methods according to their specific instrumentation and quality assurance guidelines to ensure the accuracy and defensibility of their findings. Further research into the metabolism and pharmacology of **fenbutrazate** is essential to enhance the interpretation of toxicological results.

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